

Application Notes and Protocols for Azido-PEG9-amine Antibody Conjugation

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Compound of Interest

Compound Name: Azido-PEG9-amine

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These application notes provide a detailed protocol for the conjugation of **Azido-PEG9-amine** to an antibody. This process is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The protocol is divided into two main stages: the initial amine-reactive conjugation of an NHS-activated **Azido-PEG9-amine** to the antibody, followed by the bioorthogonal click chemistry reaction of the introduced azide group with an alkyne-modified molecule of interest.

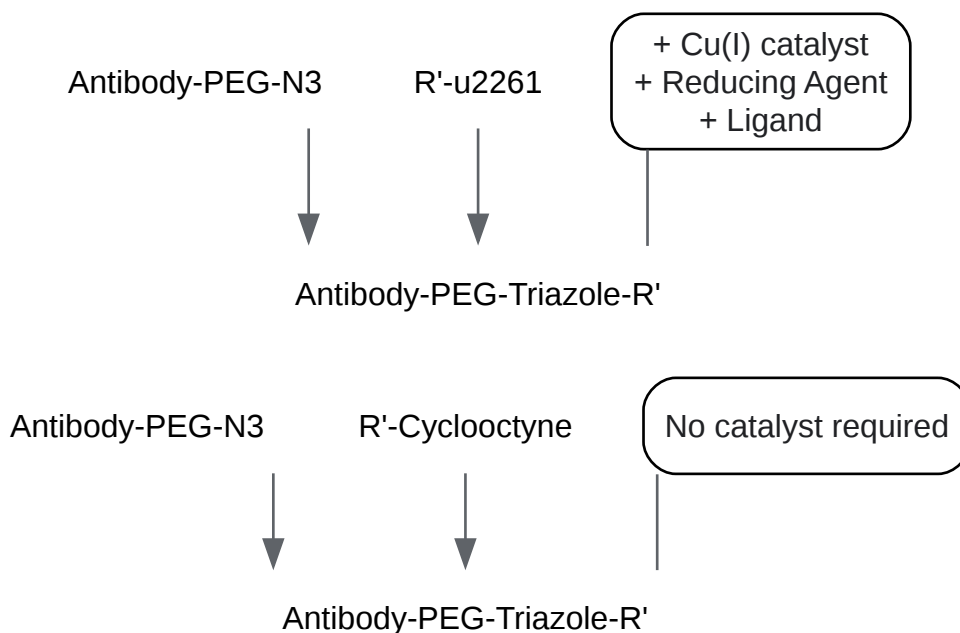
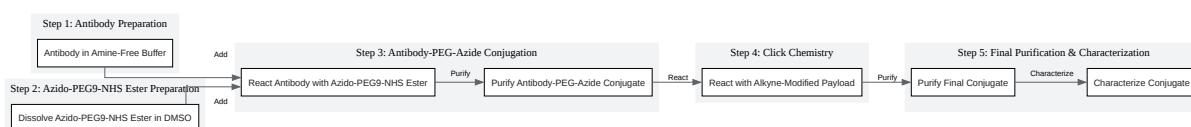
Introduction

Azido-PEG9-amine is a hydrophilic linker molecule containing a terminal amine group and a terminal azide group, separated by a 9-unit polyethylene glycol (PEG) spacer. The amine group allows for covalent attachment to proteins, typically through the formation of a stable amide bond with activated carboxylic acids or, more commonly, via reaction with N-hydroxysuccinimide (NHS) esters. The azide group serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).^{[1][2][3]}

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.^[4] This two-step conjugation strategy offers precise control over the site and stoichiometry of payload attachment, which is critical for the development of effective and safe bioconjugates.^[5]

Workflow Overview

The overall workflow for antibody conjugation using **Azido-PEG9-amine** involves the activation of the linker, its covalent attachment to the antibody, and the subsequent click chemistry reaction with a payload.



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